molecular formula C22H20N2O4 B14148149 2,5-Di-o-toluidinoterephthalic acid CAS No. 41576-36-7

2,5-Di-o-toluidinoterephthalic acid

Cat. No.: B14148149
CAS No.: 41576-36-7
M. Wt: 376.4 g/mol
InChI Key: XJNWPYYRBAQKNJ-UHFFFAOYSA-N
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Description

2,5-Di-o-toluidinoterephthalic acid is an organic compound with the molecular formula C22H20N2O4. It is a derivative of terephthalic acid, where two o-toluidine groups are attached to the 2 and 5 positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Di-o-toluidinoterephthalic acid typically involves the reaction of terephthalic acid with o-toluidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using high-efficiency reactors. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced techniques like High-Performance Liquid Chromatography (HPLC) can also be employed for the separation and analysis of the compound .

Chemical Reactions Analysis

Types of Reactions

2,5-Di-o-toluidinoterephthalic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The aromatic ring can undergo substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or quinones, while reduction can produce amines.

Scientific Research Applications

2,5-Di-o-toluidinoterephthalic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Di-o-toluidinoterephthalic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, affecting their activity and function. The pathways involved may include signal transduction and metabolic processes, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,5-Di-p-toluidinoterephthalic acid: A similar compound where the toluidine groups are attached to the para positions of the benzene ring.

    2,5-Bis(2-methylanilino)terephthalic acid: Another derivative with methylanilino groups.

Uniqueness

2,5-Di-o-toluidinoterephthalic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields .

Properties

CAS No.

41576-36-7

Molecular Formula

C22H20N2O4

Molecular Weight

376.4 g/mol

IUPAC Name

2,5-bis(2-methylanilino)terephthalic acid

InChI

InChI=1S/C22H20N2O4/c1-13-7-3-5-9-17(13)23-19-11-16(22(27)28)20(12-15(19)21(25)26)24-18-10-6-4-8-14(18)2/h3-12,23-24H,1-2H3,(H,25,26)(H,27,28)

InChI Key

XJNWPYYRBAQKNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=CC(=C(C=C2C(=O)O)NC3=CC=CC=C3C)C(=O)O

Origin of Product

United States

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